Bienvenue dans la boutique en ligne BenchChem!

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate

GABAA receptor subtype selectivity immunomodulation

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate (CAS 1914148-54-1) is the trifluoroacetate (TFA) salt of the bicyclic spirocyclic lactam 3,9-diazaspiro[5.5]undecan-2-one (free base CAS 867006-20-0; C9H16N2O, MW 168.24). The neutral scaffold belongs to a privileged chemotype in medicinal chemistry, having been validated across multiple target classes including CCR5 antagonism for antiviral applications and GABAA receptor antagonism for immunomodulation.

Molecular Formula C11H17F3N2O3
Molecular Weight 282.26 g/mol
CAS No. 1914148-54-1
Cat. No. B1450175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate
CAS1914148-54-1
Molecular FormulaC11H17F3N2O3
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1CNCCC12CCNC(=O)C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H16N2O.C2HF3O2/c12-8-7-9(3-6-11-8)1-4-10-5-2-9;3-2(4,5)1(6)7/h10H,1-7H2,(H,11,12);(H,6,7)
InChIKeyUNPHVIAXUMVJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate (CAS 1914148-54-1): Core Scaffold Identity and Salt-Form Rationale for Procurement


3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate (CAS 1914148-54-1) is the trifluoroacetate (TFA) salt of the bicyclic spirocyclic lactam 3,9-diazaspiro[5.5]undecan-2-one (free base CAS 867006-20-0; C9H16N2O, MW 168.24). [1] The neutral scaffold belongs to a privileged chemotype in medicinal chemistry, having been validated across multiple target classes including CCR5 antagonism for antiviral applications [2] and GABAA receptor antagonism for immunomodulation. [3] The TFA salt form (C11H17F3N2O3, MW 282.26) [1] is the predominant commercially available format, with vendors offering standard purity at 97% with batch-specific QC documentation (NMR, HPLC, GC).

Why 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate Cannot Be Interchanged with Other Spirocyclic Lactams or Free-Base Forms Without Verification


The 3,9-diazaspiro[5.5]undecane scaffold exhibits pronounced sensitivity to substitution pattern and oxidation state at the 2-position, with the undecan-2-one (lactam) series displaying distinct pharmacological profiles from both the parent undecane series and the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one (cyclic carbamate) template. [1] Replacement of the cyclic carbamate oxygen with a methylene unit was a deliberate design step in the CCR5 antagonist program to improve pharmacokinetic properties. [1] Furthermore, within the undecan-2-one series, the specific salt counterion is procurement-relevant: the TFA salt provides handling advantages via crystallinity and hygroscopicity differences versus the free base, yet introduces a molecular weight offset (MW 282.26 vs. 168.24 for the free base) that must be accounted for in stoichiometric calculations during synthesis or biological assay preparation. Generic substitution with any other spiro[5.5]undecane derivative without systematic comparator data risks unpredictable shifts in target affinity, subtype selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate (1914148-54-1) Relative to Structural Analogs


GABAA Receptor Subtype Selectivity: m-Methylphenyl Analog 1e (Undecan-2-one Scaffold) vs. Parent Compounds 2027 and 018 in Extrasynaptic α4βδ vs. Synaptic α1/α2 Subtypes

In a systematic structure-activity relationship (SAR) study of the 3,9-diazaspiro[5.5]undecane scaffold at GABAA receptors, the structurally simplified m-methylphenyl analog 1e (built on the undecan-2-one core) demonstrated binding affinity of Ki = 180 nM at the α4βδ subtype [1]. Critically, 1e exhibited superior selectivity for the extrasynaptic α4βδ subtype over synaptic α1- and α2-containing subtypes when compared directly to the parent compounds 2027 and 018, which were previously characterized as potent but non-selective competitive GABAA receptor antagonists with low cellular membrane permeability [1]. This selectivity shift is attributed to structural determinants within the spirocyclic benzamide region of the undecan-2-one scaffold, specifically compensating for the conventional acidic moiety required for GABAA receptor ligand binding [1].

GABAA receptor subtype selectivity immunomodulation extrasynaptic receptors competitive antagonist

Template Replacement Advantage: Undecan-2-one vs. 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one (Cyclic Carbamate) in CCR5 Antagonist Oral Bioavailability

The replacement of the cyclic carbamate oxygen in the previously disclosed 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template with a methylene unit yielded the 3,9-diazaspiro[5.5]undecan-2-one (undeca-2-one) series of CCR5 antagonists [1]. This scaffold modification was explicitly designed to improve pharmacokinetic properties. Within this series, compound 32 achieved an attractive combination of antiviral potency, selectivity, and oral bioavailability [1]. Both enantiomers of compound 32, obtained via asymmetric synthesis, were found to be equally potent, indicating that stereochemical complexity at the spiro center does not compromise antiviral activity [1]. This represents a direct template-level comparison: the undecan-2-one scaffold is the result of deliberate optimization over the 1-oxa variant for improved drug-like properties in the CCR5 context.

CCR5 antagonist oral bioavailability HIV antiviral scaffold hopping cyclic carbamate replacement

Physicochemical Property Profile Comparison: TFA Salt (1914148-54-1) vs. Free Base (867006-20-0) — Solubility, logP, and Drug-Likeness Parameters

The TFA salt form (CAS 1914148-54-1) is computationally profiled with consensus Log Po/w of 0.69 and predicted aqueous solubility of 84.8 mg/mL (ESOL method, Log S = -0.52, classified as 'Very soluble') . The compound satisfies Lipinski, Veber, Egan, and Muegge drug-likeness filters with zero violations, and has a Bioavailability Score of 0.55 . The TFA counterion contributes molecular weight (282.26 vs. 168.24 for free base) and introduces three H-bond donors vs. the free base's different donor/acceptor profile . The free base (CAS 867006-20-0, C9H16N2O) lacks the trifluoroacetate-associated hydrogen-bonding capacity and has different predicted solubility characteristics. For procurement, this means: (a) the TFA salt provides enhanced aqueous solubility for in vitro assay preparation; (b) the molecular weight offset must be factored into stoichiometric calculations for all downstream synthetic or biological applications; (c) batch QC documentation (NMR, HPLC, GC) at 97% purity is available from commercial suppliers, ensuring lot-to-lot reproducibility .

physicochemical properties salt form selection solubility logP drug-likeness procurement specification

Predicted Pharmacokinetic and Safety Flags: CYP Inhibition and BBB Permeation Profile for Prioritization in CNS vs. Peripheral Programs

Computational ADME profiling of the TFA salt indicates: high predicted gastrointestinal absorption; no blood-brain barrier (BBB) permeation (BBB permeant = No); P-glycoprotein (P-gp) substrate = Yes; and negative for inhibition of all five major cytochrome P450 isoforms tested (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 = No for all) . The skin permeation coefficient (Log Kp) is predicted at -9.15 cm/s . These predictions are class-level inferable for the undecan-2-one scaffold in its TFA salt form. In contrast, certain substituted 3,9-diazaspiro[5.5]undecane analogs designed for CNS applications (e.g., monoamine neurotransmitter re-uptake inhibitors described in patent WO2007000463A1) are explicitly designed for BBB penetration [1], making the undecan-2-one TFA salt a preferred starting scaffold for peripheral target programs where CNS exclusion is desired.

CYP inhibition blood-brain barrier P-glycoprotein pharmacokinetics CNS drug discovery safety profiling

Synthetic Accessibility Score: TFA Salt Scaffold (Score = 1.89) as a Feasible Medicinal Chemistry Starting Point vs. Complex Substituted Analogs

The synthetic accessibility score for the TFA salt of 3,9-diazaspiro[5.5]undecan-2-one is calculated at 1.89 on a scale from 1 (very easy) to 10 (very difficult), based on 1024 fragmental contributions (FP2) modulated by size and complexity penalties . This score indicates a synthetically tractable scaffold amenable to further derivatization. In comparison, more highly functionalized 3,9-diazaspiro[5.5]undecane derivatives described in the patent literature (e.g., 5-aryl-substituted analogs in WO2020048830A1, or compounds bearing amide/urea substitutions in US20100331353) require multi-step synthetic sequences with protecting group manipulations, inherently carrying higher synthetic complexity [1][2]. The low synthetic accessibility score of the core scaffold translates to: (a) more reliable commercial supply with batch-to-batch consistency; (b) a practical starting point for parallel SAR exploration with diverse amine/acid chloride capping strategies at the 3- and 9-nitrogen positions.

synthetic accessibility medicinal chemistry lead optimization spirocyclic synthesis procurement feasibility

Multi-Target Scaffold Validation: Undecan-2-one Core Addresses CCR5 (Antiviral), GABAA (Immunomodulation), and GPIIb-IIIa (Antithrombotic) — Broader Target Space Coverage vs. Single-Target Spiro Analogs

The 3,9-diazaspiro[5.5]undecane/undecan-2-one scaffold has demonstrated activity across at least four distinct target classes in peer-reviewed literature: (1) CCR5 antagonism for HIV antiviral therapy [1]; (2) GABAA receptor antagonism with immunomodulatory effects [2]; (3) glycoprotein IIb-IIIa antagonism as platelet aggregation inhibitors [3]; (4) monoamine neurotransmitter re-uptake inhibition [4]; and (5) α4β2 nicotinic receptor positive allosteric modulation [5]. This breadth of validated target engagement is atypical for spirocyclic scaffolds and distinguishes the 3,9-diazaspiro[5.5]undecane core from more target-restricted spiro systems such as the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold (primarily CCR5) or the 2-azaspiro[5.5]undecane series (primarily GABA uptake) [1][6]. The undecan-2-one oxidation state, in particular, has been specifically validated in the CCR5 and GABAA contexts, while the parent undecane (fully reduced) scaffold appears in the GPIIb-IIIa and neurotransmitter re-uptake literature.

multi-target scaffold CCR5 GABAA receptor GPIIb-IIIa platelet aggregation privileged scaffold drug discovery

Recommended Application Scenarios for 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate (1914148-54-1) Based on Quantitative Differentiation Evidence


Peripheral GABAA Receptor Subtype-Selective Antagonist Development for Immuno-Oncology or Autoimmune Disease

The undecan-2-one scaffold's demonstrated ability to achieve GABAA receptor subtype selectivity—specifically toward extrasynaptic α4βδ over synaptic α1/α2 subtypes (analog 1e, Ki = 180 nM at α4βδ)—positions CAS 1914148-54-1 as a preferred core scaffold for peripheral immunomodulation programs where GABAA receptor antagonism in T cells is the therapeutic hypothesis [1]. The predicted BBB impermeability (BBB permeant = No) and clean CYP inhibition profile further support peripheral restriction, minimizing CNS-mediated side effects . Researchers should use the TFA salt for in vitro functional assays (T cell proliferation rescue) with appropriate stoichiometric correction for the salt form's molecular weight.

CCR5 Antagonist Lead Optimization with Oral Bioavailability Requirements for Antiviral Indications

For CCR5-targeted antiviral programs (HIV), the 3,9-diazaspiro[5.5]undecan-2-one template is the deliberately optimized scaffold, selected over the earlier 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template specifically to improve oral pharmacokinetics while maintaining antiviral potency [2]. The TFA salt (CAS 1914148-54-1) provides a synthetically tractable (SA Score = 1.89) and commercially available entry point for SAR exploration at the 3- and 9-nitrogen positions . The high predicted GI absorption and balanced consensus logP (0.69) are consistent with oral bioavailability goals .

Multi-Parallel SAR Library Synthesis Using a Privileged Spirocyclic Scaffold for Hit-to-Lead Expansion

The undecan-2-one TFA salt's low synthetic accessibility score (1.89) combined with its multi-target validation across CCR5, GABAA, GPIIb-IIIa, monoamine transporters, and α4β2 nAChR makes it suitable as a core scaffold for parallel library synthesis in hit-to-lead programs where target deconvolution or polypharmacology is being explored [3][4]. The two differentially reactive nitrogen centers (secondary amine at position 9 and lactam NH at position 2) enable sequential derivatization strategies. The TFA salt's high predicted aqueous solubility (84.8 mg/mL) facilitates solution-phase parallel chemistry workflows .

Standardized Procurement of a Quality-Controlled Building Block for Academic Medicinal Chemistry Core Facilities

For institutional core facilities and compound management groups, CAS 1914148-54-1 offers well-defined procurement specifications: standard purity 97% with batch-specific QC documentation including NMR, HPLC, and GC . The spirocyclic scaffold's Csp3 fraction (0.82) and single rotatable bond confer conformational rigidity desirable for fragment-based drug discovery and structure-based design . The compound's compliance with Lipinski, Veber, Egan, and Muegge filters (zero violations across all) and absence of PAINS/Brenk structural alerts ensures suitability for inclusion in diverse screening collections without assay interference concerns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.